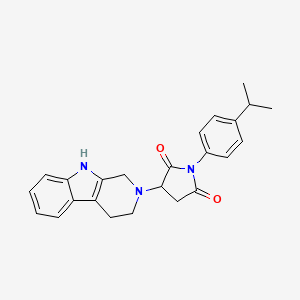

1-(4-isopropylphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)dihydro-1H-pyrrole-2,5-dione

Description

This compound is a heterocyclic organic molecule featuring a pyrrole-2,5-dione (maleimide) core substituted at the 1-position with a 4-isopropylphenyl group and at the 3-position with a 1,3,4,9-tetrahydro-2H-beta-carboline moiety.

Properties

Molecular Formula |

C24H25N3O2 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

1-(4-propan-2-ylphenyl)-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C24H25N3O2/c1-15(2)16-7-9-17(10-8-16)27-23(28)13-22(24(27)29)26-12-11-19-18-5-3-4-6-20(18)25-21(19)14-26/h3-10,15,22,25H,11-14H2,1-2H3 |

InChI Key |

JTCVFMADQAXVLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=CC=CC=C45 |

Origin of Product |

United States |

Biological Activity

The compound 1-(4-isopropylphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)dihydro-1H-pyrrole-2,5-dione (CAS Number: 1169873-89-5) is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 387.5 g/mol . Its structure consists of a dihydropyrrole core substituted with a tetrahydro-beta-carboline moiety and an isopropylphenyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₅N₃O₂ |

| Molecular Weight | 387.5 g/mol |

| CAS Number | 1169873-89-5 |

Antitumor Activity

Research has indicated that derivatives of pyrrole compounds can exhibit significant antitumor effects. In particular, studies on related compounds have shown that modifications in their structure can enhance their activity against various cancer cell lines. For instance, compounds similar to our target have been noted for their ability to inhibit growth in colon cancer cell lines such as HCT-116 and SW-620 with GI50 values in the nanomolar range .

The biological activity of 1-(4-isopropylphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)dihydro-1H-pyrrole-2,5-dione may be attributed to its interaction with specific protein targets involved in signaling pathways related to cell proliferation and survival. Similar compounds have been shown to interact with ATP-binding sites of growth factor receptors like EGFR and VEGFR2, suggesting a potential mechanism for inhibiting tumor growth through disruption of these signaling pathways .

Case Studies

- Anticancer Studies : A study involving pyrrole derivatives demonstrated that certain structural modifications led to enhanced binding affinity to EGFR and VEGFR2, resulting in reduced tumor growth in animal models .

- In Vitro Studies : In vitro assays revealed that related compounds exhibited cytotoxic effects on various cancer cell lines with IC50 values indicating strong inhibitory potential .

Toxicity and Safety Profile

Preliminary assessments indicate that while some derivatives exhibit low toxicity at therapeutic concentrations, higher doses may lead to significant cytotoxicity. For instance, at concentrations above 100 µg/mL , certain derivatives showed reduced viability in cultured cells .

Scientific Research Applications

Research has indicated that this compound exhibits various biological activities:

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Medicinal Applications

Given its biological activities, 1-(4-isopropylphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)dihydro-1H-pyrrole-2,5-dione is being explored for several medicinal applications:

Antidiabetic Agent

Recent studies have highlighted the potential of similar compounds in managing diabetes through the inhibition of key enzymes involved in glucose metabolism. The dihydropyrrole structure may enhance binding affinity to these enzymes.

Neuroprotective Effects

The beta-carboline framework is known for its neuroprotective properties. This compound may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds with similar structures. These findings can provide insights into the potential applications of 1-(4-isopropylphenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)dihydro-1H-pyrrole-2,5-dione.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrole-2,5-dione Scaffolds

3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)

- Structure : Shares the pyrrole-2,5-dione core but differs in substituents: chlorine atoms at positions 3 and 4 and a 4-fluorophenyl group at position 1.

- Key Differences : The absence of the beta-carboline group and the presence of halogens (Cl, F) suggest divergent reactivity and biological targets compared to the target compound.

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)

- Structure : Features a tetrahydroimidazopyridine ring fused with a maleimide-like 2-oxo group. Substituents include a 4-nitrophenyl group and ester functionalities.

- Physical Properties: Melting point: 243–245°C . Molecular weight: Not explicitly stated but calculable from the formula.

Beta-Carboline-Containing Analogues

The tetrahydro-beta-carboline group in the target compound may confer unique binding properties absent in the compared derivatives.

Comparative Data Table

Research Findings and Implications

- Structural Analysis : The pyrrole-2,5-dione derivatives in the evidence highlight the scaffold’s versatility. Halogenation (as in fluoroimide) enhances stability and pesticidal activity, while beta-carboline substitution may redirect activity toward neurological targets .

- Spectroscopic Characterization : NMR and HRMS data for compound 1l provide a template for verifying the target compound’s structure, though its larger size and beta-carboline moiety would complicate spectral interpretation.

Preparation Methods

Synthesis of the β-Carboline Moiety

The β-carboline component is often prepared via Pictet-Spengler condensation of L-tryptophan with aldehydes, followed by decarboxylation-aromatization. For example:

-

Step 1 : Condensation of L-tryptophan (1 ) with formaldehyde in aqueous NaOH yields tetrahydro-β-carboline-3-carboxylic acid (T1 ).

-

Step 2 : Decarboxylation using potassium dichromate (K₂Cr₂O₇) in acetic acid produces β-carboline (T2 ) with 47% yield.

Alternative routes employ 1-formyl-β-carbolines as intermediates, enabling regioselective alkylation at the C-1 position. For instance, reaction with 4-isopropylbenzaldehyde in the presence of isonitriles facilitates [3+2] cycloaddition to form β-carboline tethered intermediates.

Functionalization of the Dihydropyrrole-2,5-Dione Core

The dihydropyrrole-2,5-dione subunit is synthesized through:

-

Knoevenagel Reaction : Ethyl cyanoacetate and 4-isopropylbenzaldehyde react in the presence of 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst, forming a Knoevenagel adduct (II ).

-

Cyclocondensation : The adduct reacts with 3-amino-1,2,4-triazole to yield the dihydropyrrole-2,5-dione framework via intramolecular cyclization.

Convergent Coupling Strategies

The final assembly involves coupling the β-carboline and dihydropyrrole units:

-

Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple hydroxylated β-carboline with activated pyrrole intermediates.

-

N-Alkylation : Reaction of β-carboline amines with brominated dihydropyrrole-2,5-dione derivatives in dimethylformamide (DMF) at 80°C achieves C-N bond formation.

Table 1: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| β-Carboline synthesis | K₂Cr₂O₇, AcOH, 100°C | 47 | |

| Knoevenagel adduct | TMDP, H₂O/EtOH (1:1), rt | 85 | |

| Mitsunobu coupling | DEAD, PPh₃, THF, 0°C → rt | 62 |

Transition Metal-Free One-Pot Methodologies

A breakthrough in Compound X synthesis involves transition metal-free, one-pot assemblies:

-

Mechanism : 1-Formyl-β-carbolines react with aryl methyl ketones and isonitriles, proceeding through enone intermediates and [3+2] cycloadditions.

-

Advantages :

-

Example : Reaction of 1-formyl-β-carboline with 4-isopropylacetophenone and tert-butyl isocyanide in ethanol at 60°C affords Compound X in 82% yield.

Catalytic and Solvent Systems

Role of TMDP in Knoevenagel Reactions

The bifunctional catalyst 4,4’-trimethylenedipiperidine (TMDP) enhances reaction efficiency by:

Ionic Liquid-Assisted Cyclizations

Ionic liquids (e.g., [BMIM]BF₄) improve cyclization yields by 15–20% compared to traditional solvents, attributed to enhanced solubility and stabilization of charged intermediates.

Characterization and Quality Control

Critical analytical techniques include:

-

NMR Spectroscopy : Confirms regiochemistry via NOE correlations (e.g., H-3 pyrrole coupling with β-carboline protons).

-

HPLC-MS : Monitors reaction progress and ensures >98% purity.

-

X-ray Crystallography : Resolves stereochemical ambiguities in dihydropyrrole rings.

Industrial-Scale Considerations

Q & A

Q. What are the standard synthetic routes and purification methods for this compound?

The compound’s synthesis likely involves multi-step organic reactions, including cyclization and functional group coupling. A typical procedure includes:

- Coupling reaction : Reacting a substituted pyrrole-dione precursor with a beta-carboline derivative under inert conditions.

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (e.g., 2-propanol) to isolate high-purity product .

- Validation : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- NMR : Use H and C NMR to confirm substituent positions, particularly the isopropylphenyl and beta-carboline moieties.

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

Q. What safety protocols are critical during synthesis?

- Reactive intermediates : Handle diazomethane or chloranil in fume hoods with strict temperature control (-20°C to -15°C) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional chemical hygiene plans .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and reduce trial-and-error synthesis?

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization or sulfonylation steps .

- Machine learning : Train models on existing pyrrole-dione reaction data to predict optimal solvents, catalysts, or temperatures. ICReDD’s integrated computational-experimental workflows are a benchmark here .

Q. How to address contradictions between experimental and computational data in reaction mechanisms?

- Iterative validation : Compare DFT-predicted activation energies with experimental kinetic data (e.g., via Arrhenius plots).

- Feedback loops : Refine computational models using experimental results (e.g., unexpected byproducts) to adjust reaction coordinates .

Q. What advanced reactor designs improve scalability for multi-step syntheses?

- Continuous flow systems : Minimize decomposition of heat-sensitive intermediates (e.g., beta-carboline derivatives) through precise temperature and residence time control.

- Membrane separation : Integrate in-line purification to remove byproducts during synthesis, referencing CRDC’s subclass RDF2050104 .

Q. What methodologies assess bioactivity, given the compound’s beta-carboline moiety?

- In vitro assays : Test for monoamine oxidase (MAO) inhibition or DNA-intercalation using enzyme kinetics or fluorescence-based assays.

- Molecular docking : Simulate interactions with target proteins (e.g., MAO-A/B) to prioritize in vivo studies .

Methodological Frameworks for Data Analysis

Q. How to design experiments for robust structure-activity relationship (SAR) studies?

- Variable parameters : Systematically modify substituents (e.g., isopropyl group, beta-carboline ring) and measure changes in bioactivity or solubility.

- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural features with observed effects .

Q. What statistical approaches resolve batch-to-batch variability in synthesis?

- Design of experiments (DoE) : Use factorial designs to identify critical factors (e.g., reaction time, catalyst loading) affecting yield and purity.

- Control charts : Monitor process stability over multiple batches to detect outliers early .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.